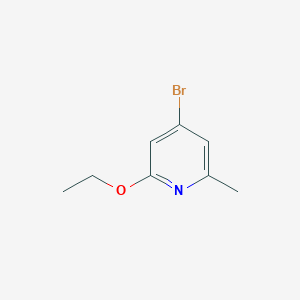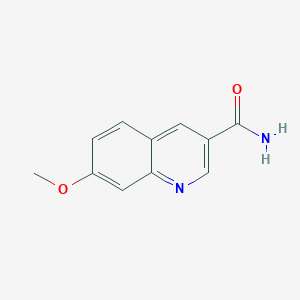
7-Methoxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyquinoline-3-carboxamide typically involves the functionalization of the quinoline ring. One common method is the reaction of 7-methoxyquinoline with a carbamoylating agent under controlled conditions. For example, the reaction can be carried out using phosgene or a similar reagent in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield. Transition metal-catalyzed reactions and solvent-free conditions are also explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-Methoxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiparasitic activities.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in cancer therapy and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline-3-carboxamide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it can act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
Lenvatinib: A tyrosine kinase inhibitor used in cancer therapy.
4-Chloro-7-methoxyquinoline: A precursor in the synthesis of various quinoline derivatives.
7-Methoxyquinoline: A simpler derivative used in various chemical syntheses
Uniqueness
7-Methoxyquinoline-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbamoyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
7-methoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-3-2-7-4-8(11(12)14)6-13-10(7)5-9/h2-6H,1H3,(H2,12,14) |
InChI Key |
QKCIIQAKZMRIIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(3-Phenylpropyl)amino]-1,3-benzoxazol-2(3H)-one](/img/structure/B8686525.png)
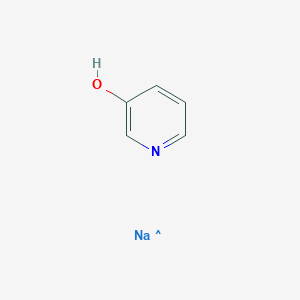
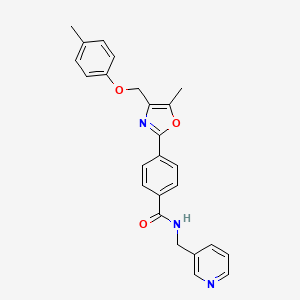
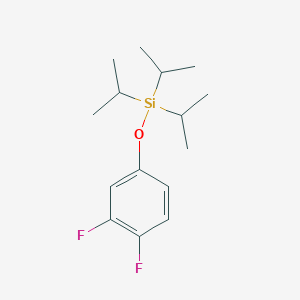
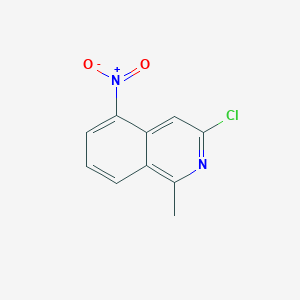
![2-Phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B8686555.png)
![5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine](/img/structure/B8686558.png)
![3-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2,2-dimethylpropan-1-ol](/img/structure/B8686565.png)
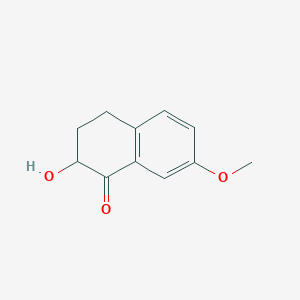
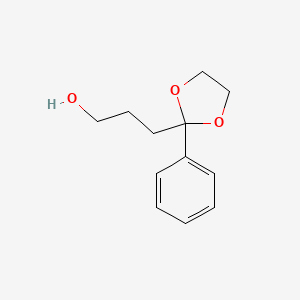
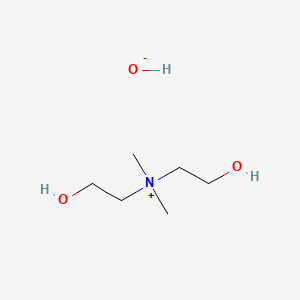
![5-(4-Fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8686597.png)
